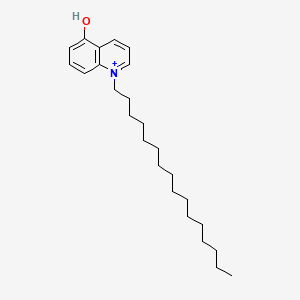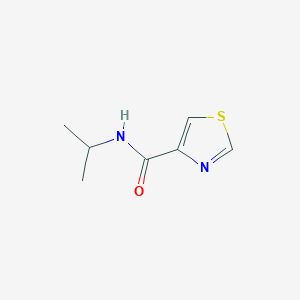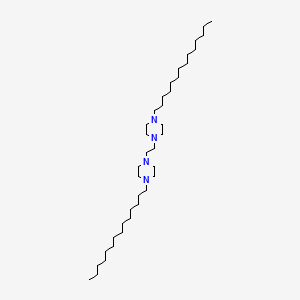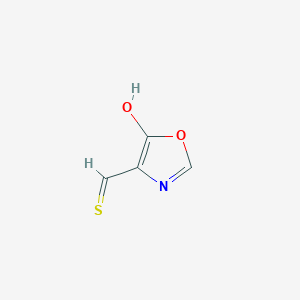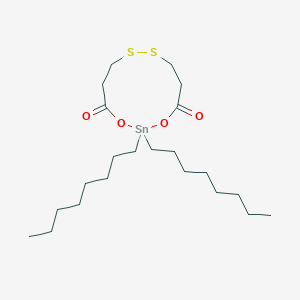![molecular formula C12H14N2O3S B14317659 7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid CAS No. 112058-94-3](/img/structure/B14317659.png)
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is a compound derived from naphthalene, characterized by the presence of an aminoethyl group and a sulfonic acid group. This compound is known for its fluorescence properties and is widely used in various scientific applications, particularly in the field of fluorescence resonance energy transfer (FRET) assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Bucherer reaction, where naphthalene is treated with anilinium salts under heating conditions to introduce the sulfonic acid group . The aminoethyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is extensively used in scientific research due to its unique fluorescence properties. Some of its applications include:
Fluorescence Resonance Energy Transfer (FRET) Assays: Used as a donor molecule in FRET-based nucleic acid probes and protease substrates.
Biological Imaging: Utilized in fluorescence microscopy for imaging biological samples.
Enzyme Assays: Employed in enzyme assays to detect the presence and activity of specific enzymes.
Chemical Sensors: Used in the development of chemical sensors for detecting various analytes.
Wirkmechanismus
The mechanism of action of 7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is primarily based on its fluorescence properties. When paired with a suitable quencher, such as DABCYL or DABSYL, the compound can be used in FRET assays. In the presence of an enzyme or other target molecule, the fluorescence of the compound is either quenched or enhanced, providing a measurable signal .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
Uniqueness
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is unique due to its specific fluorescence properties, making it highly valuable in FRET assays and other fluorescence-based applications. Its ability to act as a donor molecule in these assays sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
112058-94-3 |
|---|---|
Molekularformel |
C12H14N2O3S |
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
7-(2-aminoethylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H14N2O3S/c13-6-7-14-10-5-4-9-2-1-3-12(11(9)8-10)18(15,16)17/h1-5,8,14H,6-7,13H2,(H,15,16,17) |
InChI-Schlüssel |
WUZPOGKMUBQZPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)NCCN)C(=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


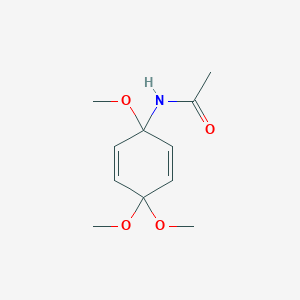
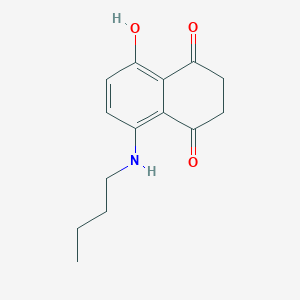
![2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B14317591.png)
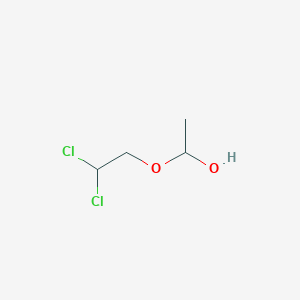
![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)


